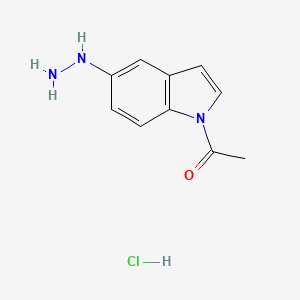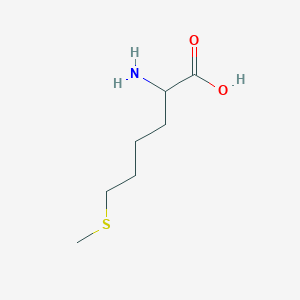
Dihomomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihomomethionine is a sulfur-containing amino acid, specifically a derivative of methionine. It consists of 2-aminohexanoic acid with a methylthio substituent at the 6-position . This compound is notable for its role in the biosynthesis of glucoraphanin, a glucosinolate found in cruciferous vegetables like broccoli, which is associated with various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihomomethionine can be synthesized through metabolic engineering in plants and bacteria. For instance, in Nicotiana benthamiana, the methionine chain elongation pathway is engineered to produce this compound by coexpressing specific genes .
Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily focusing on optimizing metabolic pathways in host organisms like plants and bacteria. The goal is to achieve high yields and purity of the compound for potential commercial applications .
Chemical Reactions Analysis
Types of Reactions: Dihomomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into other bioactive compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles.
Major Products: One of the significant products formed from this compound is 4-methylthiobutyl glucosinolate (glucoraphanin), which is further converted into bioactive compounds with health-promoting properties .
Scientific Research Applications
Dihomomethionine has several applications in scientific research:
Biology: Research focuses on its role in plant metabolism and its impact on plant health and defense mechanisms.
Medicine: this compound-derived glucosinolates are investigated for their potential anticancer properties and other health benefits.
Industry: Efforts are underway to produce this compound in large quantities for use in dietary supplements and functional foods
Mechanism of Action
Dihomomethionine exerts its effects through its role in the biosynthesis of glucosinolates. The compound undergoes chain elongation and subsequent conversion into glucoraphanin, which is then metabolized into bioactive compounds like sulforaphane. These compounds interact with various molecular targets and pathways, including the activation of detoxification enzymes and modulation of inflammatory responses .
Comparison with Similar Compounds
Methionine: The parent compound of dihomomethionine, involved in protein synthesis and methylation reactions.
Homomethionine: Another chain-elongated derivative of methionine, differing by the number of methylene groups.
Glucoraphanin: A direct product of this compound metabolism, known for its health-promoting properties
Properties
CAS No. |
19179-81-8 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI Key |
FBWIRBFZWNIGJC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


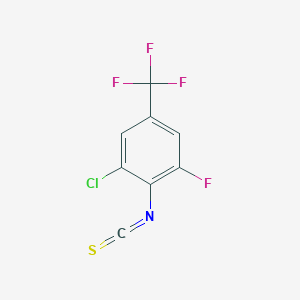
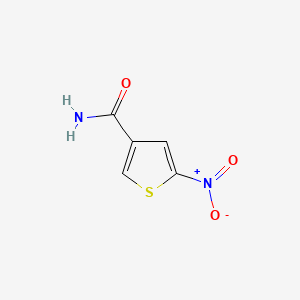

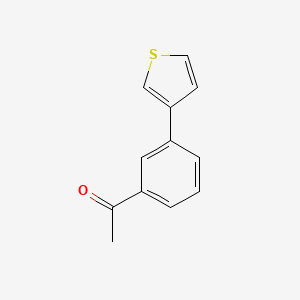

![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)


